Structural Divergence at the Pyrimidine C6 Position: Pyrazol-1-yl vs. Imidazol-1-yl vs. 1,2,4-Triazol-1-yl
The target compound carries an unsubstituted 1H-pyrazol-1-yl group at the pyrimidine C6 position. Its closest commercially cataloged analogs replace this with imidazol-1-yl (CAS 2034230-84-5) or 1,2,4-triazol-1-yl (CAS 2034230-85-6). These three heterocycles differ in the number and position of endocyclic nitrogen atoms: pyrazole has N1 and N2 in a 1,2-relationship; imidazole has N1 and N3 in a 1,3-relationship; 1,2,4-triazole has N1, N2, and N4 in a 1,2,4-relationship . This changes the hydrogen-bond-acceptor (HBA) count, the dipole moment vector, and the electron density on the pyrimidine ring via mesomeric effects. Computationally estimated cLogP contributions for the three heteroaryl substituents are approximately +0.52 (pyrazole), −0.18 (imidazole), and −0.78 (1,2,4-triazole), meaning the target compound is predicted to be 0.7–1.3 log units more lipophilic than its imidazole- and triazole-containing analogs, a difference that can shift cellular permeability, aqueous solubility, and protein binding .
| Evidence Dimension | Computed cLogP contribution of the C6 heteroaryl substituent (ΔcLogPheteroaryl) |
|---|---|
| Target Compound Data | ΔcLogPheteroaryl ≈ +0.52 (pyrazol-1-yl) |
| Comparator Or Baseline | ΔcLogPheteroaryl ≈ −0.18 (imidazol-1-yl analog, CAS 2034230-84-5); ΔcLogPheteroaryl ≈ −0.78 (1,2,4-triazol-1-yl analog, CAS 2034230-85-6) |
| Quantified Difference | Target compound is 0.70 log units more lipophilic than imidazole analog and 1.30 log units more lipophilic than triazole analog at the C6 position |
| Conditions | cLogP contributions derived from fragment-based calculation (clogP fragment method, BioByte). Note: Measured logP or chromatographic logD data are not available for the target compound; these values are computational estimates. |
Why This Matters
A 0.7–1.3 log unit difference in cLogP can translate into a >5-fold difference in octanol-water partition coefficient, directly impacting the compound's behavior in logD-dependent assays, membrane permeability screens, and solubility-limited biochemical environments, making the target compound functionally non-equivalent to its imidazole or triazole analogs.
- [1] CIRS Group GCIS entries for CAS 2034581-56-9 (pyrazole), CAS 2034230-84-5 (imidazole), and CAS 2034230-85-6 (1,2,4-triazole). Structural comparison: InChI and SMILES data. View Source
- [2] Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Fragment constant methodology for cLogP estimation of aromatic heterocycles. View Source
